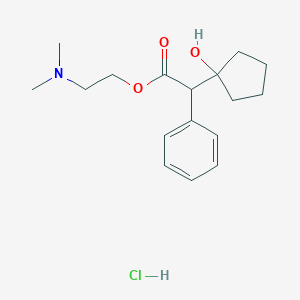

Cyclopentolate Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKZVMUBMXGOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045390 | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60452-46-2, 5870-29-1, 60452-44-0 | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopentolate Hydrochloride: A Technical Guide to its Muscarinic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic agent widely utilized in ophthalmology for its mydriatic and cycloplegic effects. As a non-selective muscarinic receptor antagonist, it competitively inhibits the action of acetylcholine (B1216132) at postganglionic parasympathetic neuroeffector junctions. Understanding the binding affinity and functional potency of cyclopentolate at each of the five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its pharmacological profile and for the development of more selective muscarinic receptor modulators. This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of cyclopentolate hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Muscarinic Receptor Subtype Selectivity of Cyclopentolate

Cyclopentolate exhibits differential binding affinities for the various muscarinic receptor subtypes. The following table summarizes the available quantitative data on the binding affinity of cyclopentolate for human muscarinic receptors.

| Receptor Subtype | Binding Affinity (Ki) in nM | Binding Affinity (pKi) | Selectivity Ratio (vs. M2) | Reference |

| M1 | 1.62 | 8.79 | 16.98 | [1] |

| M2 | 27.5 | 7.56 | 1.00 | [1] |

| M3 | 2.63 | 8.58 | 10.46 | [1] |

| M4 | Data not available | Data not available | Data not available | |

| M5 | Antagonist activity confirmed | Data not available | Data not available | [2] |

Note: A lower Ki value and a higher pKi value indicate a higher binding affinity.

Experimental Protocols

The determination of the binding affinity and functional potency of cyclopentolate at muscarinic receptor subtypes involves various in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. This is typically achieved through competition binding experiments where the unlabeled drug (cyclopentolate) competes with a radiolabeled ligand for binding to the receptor.

1. Cell Culture and Membrane Preparation:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are commonly used.

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Membrane Preparation:

-

Cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

2. Competition Binding Assay:

-

Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is typically used.

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

-

Procedure:

-

In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

3. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of cyclopentolate (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (GTPγS Binding Assay)

Functional assays measure the effect of a compound on receptor-mediated signaling. The GTPγS binding assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.

1. Membrane Preparation:

-

Membrane preparations are obtained from cells expressing the muscarinic receptor subtype of interest, as described for the radioligand binding assay.

2. GTPγS Binding Assay Protocol:

-

Radioligand: [³⁵S]-GTPγS, a non-hydrolyzable analog of GTP.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, EDTA, and GDP.

-

Procedure for Antagonist Determination:

-

Membranes are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of a known muscarinic agonist (e.g., carbachol) is added to stimulate G-protein activation.

-

[³⁵S]-GTPγS is then added to the mixture.

-

The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of [³⁵S]-GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

3. Data Analysis:

-

The ability of cyclopentolate to inhibit agonist-stimulated [³⁵S]-GTPγS binding is determined.

-

The IC50 value for the antagonist is calculated, which can be used to determine its functional potency.

Mandatory Visualizations

Signaling Pathways

The five muscarinic receptor subtypes couple to different G-protein signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase.

Caption: Gq-protein coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

Caption: Gi-protein coupled signaling pathway for M2 and M4 muscarinic receptors.

Experimental Workflows

Caption: Experimental workflow for a radioligand competition binding assay.

Caption: Experimental workflow for a GTPγS functional assay to determine antagonist potency.

Conclusion

References

Pharmacological profile of cyclopentolate as a non-selective muscarinic antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentolate (B1215867) is a well-established non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] This technical guide provides a comprehensive overview of its pharmacological profile, detailing its binding affinities, mechanism of action, and the experimental protocols used for its characterization. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering a consolidated repository of quantitative data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction

Cyclopentolate, a synthetic tertiary amine antimuscarinic agent, functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] Its primary clinical application is in ophthalmology as a mydriatic and cycloplegic agent, facilitating diagnostic examinations of the eye.[2] By blocking the action of acetylcholine on the iris sphincter and ciliary muscles, cyclopentolate induces pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1] While its effects on M1, M2, and M3 receptors are well-documented, its specific binding characteristics at M4 and M5 subtypes are less defined in publicly available literature. This guide aims to synthesize the current understanding of cyclopentolate's pharmacological properties.

Quantitative Pharmacological Data

The affinity of cyclopentolate for muscarinic receptor subtypes is a critical determinant of its pharmacological activity. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor. The following table summarizes the known Ki values for cyclopentolate at human muscarinic receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 1.62 | [3][4] |

| M2 | 27.5 | [3][4] |

| M3 | 2.63 | [3][4] |

| M4 | Not Reported | |

| M5 | Antagonist Activity Reported (Ki Not Specified) | [5] |

Note: The pKB value, a measure of antagonist potency, for cyclopentolate on the circular ciliary muscle (predominantly M3 receptors) has been reported as 7.8, which corresponds to a KB of approximately 15.8 nM.

Mechanism of Action and Signaling Pathways

Cyclopentolate exerts its effects by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine, to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. The five muscarinic receptor subtypes are broadly classified into two major signaling pathways based on their G-protein coupling:

-

Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gi/o Pathway (M2, M4 receptors): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Signaling Pathway Diagrams

References

Cyclopentolate Hydrochloride: An In-depth Technical Guide on its Impact on Intracellular Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic agent widely utilized in ophthalmic practice for its mydriatic and cycloplegic properties.[1][2][3] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), it plays a crucial role in diagnostic eye examinations and certain therapeutic applications.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of cyclopentolate hydrochloride, with a specific focus on its impact on intracellular signaling cascades. This document details its binding affinities to muscarinic receptor subtypes, the subsequent modulation of G-protein-mediated signaling pathways, and the experimental protocols used to elucidate these effects.

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic acetylcholine receptors.[2][4] These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system's regulation of various physiological processes. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and G-protein coupling preferences, leading to varied downstream signaling events.[5][6]

The antagonism of these receptors by this compound in the iris sphincter and ciliary muscle of the eye leads to the relaxation of these muscles, resulting in pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[2]

Quantitative Data: Receptor Binding Affinities

The affinity of this compound for different muscarinic receptor subtypes is a key determinant of its pharmacological profile. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM | G-Protein Coupling | Primary Second Messenger Pathway |

| M1 | 1.62 | Gq/11 | ↑ IP₃/DAG, ↑ Intracellular Ca²⁺ |

| M2 | 27.5 | Gi/o | ↓ cAMP |

| M3 | 2.63 | Gq/11 | ↑ IP₃/DAG, ↑ Intracellular Ca²⁺ |

| M4 | Data Not Available | Gi/o | ↓ cAMP |

| M5 | Data Not Available | Gq/11 | ↑ IP₃/DAG, ↑ Intracellular Ca²⁺ |

Impact on Intracellular Signaling Cascades

The binding of this compound to muscarinic receptors directly impacts the activation of heterotrimeric G-proteins and the subsequent production of intracellular second messengers.

Gq/11-Coupled Receptor Signaling (M1, M3, M5)

The M1, M3, and M5 muscarinic receptor subtypes primarily couple to G-proteins of the Gq/11 family.[4][5][6] Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[7] DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream target proteins, leading to a cellular response.

By acting as an antagonist, this compound prevents acetylcholine-induced activation of this pathway, thereby inhibiting the production of IP₃ and DAG and subsequent mobilization of intracellular calcium.

References

- 1. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cyclopentolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7tmantibodies.com [7tmantibodies.com]

- 6. Muscarinic receptors--characterization, coupling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Role of Cyclopentolate in Ophthalmic Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentolate (B1215867), a synthetic antimuscarinic agent, has long been a staple in clinical ophthalmology for its mydriatic and cycloplegic effects. Beyond its routine clinical use, cyclopentolate serves as a critical tool in basic and preclinical ophthalmic research. Its well-characterized mechanism of action as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist allows for the targeted investigation of physiological processes in the eye, particularly in the study of myopia development, uveitis, and the fundamental mechanics of accommodation. This technical guide provides an in-depth overview of the core basic research applications of cyclopentolate, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows to support its use in a research setting.

Mechanism of Action: A Molecular Perspective

Cyclopentolate exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors in the eye.[1][2] These G protein-coupled receptors are integral to the parasympathetic control of ocular functions.

1.1. Receptor Specificity and Signaling Cascade

Cyclopentolate is a non-selective antagonist for the five subtypes of muscarinic receptors (M1-M5).[3] In the iris sphincter and ciliary muscles, the M3 receptor subtype is predominant.[3] The M1, M3, and M5 receptors are coupled to the Gq/11 group of G proteins.[3]

Upon acetylcholine binding, the M3 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade results in the contraction of the iris sphincter muscle (miosis) and the ciliary muscle (accommodation).

Cyclopentolate competitively blocks acetylcholine from binding to the M3 receptor, thereby inhibiting this entire downstream signaling pathway and leading to muscle relaxation (mydriasis and cycloplegia).[2][4] While the primary pathway is through Gq/11, there is evidence that the M3 receptor can also signal through Gi and Gs protein families, suggesting a more complex regulatory network.

Applications in Myopia Research

Cyclopentolate is a valuable tool in animal models of myopia, particularly form-deprivation myopia (FDM). Its ability to induce cycloplegia allows researchers to investigate the role of accommodation and ciliary muscle tone in the development and progression of myopia.

2.1. Experimental Model: Form-Deprivation Myopia in Guinea Pigs

The guinea pig is a well-established model for studying FDM. The following protocol outlines the use of cyclopentolate in this model.

2.2. Detailed Experimental Protocol

-

Animal Model: 3-week-old guinea pigs.[5]

-

Housing: Animals should be housed according to ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.[1]

-

Induction of Form-Deprivation Myopia: The right eye of each guinea pig is covered with a translucent occluder for 4 weeks.[1][6]

-

Drug Preparation and Administration:

-

Cyclopentolate solution (10 µg/µL) is prepared.[1]

-

Under anesthesia, a 10 µL intravitreal injection is administered through the pars plana, 1 mm from the limbus, using a 26-gauge needle.[1][6]

-

Injections are repeated every four days for a total of seven injections over the 4-week period.[1][6]

-

Control groups receive intravitreal injections of physiological saline.[1]

-

-

Ocular Parameter Measurements:

2.3. Quantitative Effects of Cyclopentolate on Myopia Development

Studies have demonstrated that intravitreal cyclopentolate significantly inhibits the development of FDM in guinea pigs.

| Parameter | Deprived (Control) | Deprived + Cyclopentolate | p-value | Reference |

| Refractive Error (D) | -3.92 | -0.86 | < 0.001 | [5] |

| Vitreous Chamber Depth (mm) | 3.83 ± 0.06 | 3.70 ± 0.05 | < 0.001 | [5] |

| Axial Length (mm) | 8.42 ± 0.04 | 8.30 ± 0.05 | < 0.001 | [5] |

Applications in Uveitis Research

Cyclopentolate is utilized in research models of anterior uveitis to investigate its therapeutic effects beyond simple mydriasis, such as preventing synechiae and reducing inflammation-induced pain.[3][7]

3.1. Experimental Models of Anterior Uveitis

-

Endotoxin-Induced Uveitis (EIU): This model is induced by systemic injection of bacterial lipopolysaccharide (LPS) in rats or mice, leading to an acute, short-lived anterior uveitis.[8][9]

-

Experimental Autoimmune Uveitis (EAU): This T-cell mediated autoimmune model is induced in susceptible animal strains by immunization with retinal antigens, mimicking human autoimmune uveitis.[10][11]

While specific protocols detailing the use of cyclopentolate in these models are not as prevalent in the literature, its application would follow the induction of uveitis to assess its impact on clinical signs such as anterior chamber flare, posterior synechiae formation, and inflammatory cell infiltration.

Impact on Ocular Biometrics: A Tool for Understanding Ocular Dynamics

Cyclopentolate-induced cycloplegia provides a valuable method for studying the dynamic changes in ocular structures. Its effects on various biometric parameters have been quantified in both human and animal studies.

4.1. Quantitative Changes in Ocular Parameters Following Cyclopentolate Administration

| Parameter | Change with Cyclopentolate | Species/Study Population | Reference |

| Subfoveal Choroidal Thickness | -4.3 µm (1 drop, 1%) | Myopic Children | [5] |

| -9.6 µm (2 drops, 1%) | Myopic Children | [5] | |

| No significant change | Healthy Adults | [12][13] | |

| Anterior Chamber Depth | +0.183 mm (1%) | Children | [14][15] |

| Increased (0.5% and 1%) | Young Adults | [16][17] | |

| Lens Thickness | -0.146 mm (1%) | Children | [14][15] |

| Axial Length | -0.009 mm (1%) | Children | [14][15] |

| -0.041 mm | Mice | [18] | |

| Vitreous Chamber Depth | -0.043 mm (1%) | Children | [14][15] |

| -0.052 mm | Mice | [18] | |

| Pupil Diameter | +1.599 mm (1%) | Children | [14][15] |

| +0.10 mm | Mice | [18] | |

| pKB value (circular ciliary muscle) | 7.8 | N/A | [19] |

Conclusion

Cyclopentolate is more than a clinical diagnostic and therapeutic agent; it is a fundamental tool in ophthalmic basic research. Its well-defined mechanism of action as a muscarinic receptor antagonist allows for the precise manipulation of the accommodative system, providing invaluable insights into the pathogenesis of myopia and the inflammatory processes in uveitis. The quantitative data and experimental protocols presented in this guide underscore the utility of cyclopentolate in elucidating the complex physiological and pathological processes of the eye, thereby facilitating the development of novel therapeutic strategies. Researchers and drug development professionals can leverage the established applications of cyclopentolate to further our understanding of ocular health and disease.

References

- 1. Effects of Cyclopentolate on Form Deprivation Myopia in Guinea Pigs [scirp.org]

- 2. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 3. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ophthalmic applications of cyclopentolate [klinikaoczna.pl]

- 5. Short-term effects of cyclopentolate and tropicamide eye drops on macular choroidal thickness in myopic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Examination of signalling pathways involved in muscarinic responses in bovine ciliary muscle using YM-254890, an inhibitor of the Gq/11 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Basic pathogenic mechanisms operating in experimental models of acute anterior uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental autoimmune uveitis and other animal models of uveitis: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental melanin-induced uveitis: experimental model of human acute anterior uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Choroidal thickness under pilocarpine versus cyclopentolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijmrp.com [ijmrp.com]

- 15. The Effect of Cyclopentolate on Ocular Biometric Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. Effects of Cyclopentolate Hydrochloride Dosage on Anterior Segment Parameters in Young Adults (Measured with Pentacam) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effect of topical administration of cyclopentolate on ocular biometry: An analysis for mouse and human models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

Cyclopentolate Hydrochloride: A Technical Guide to its Anticholinergic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic agent widely utilized in ophthalmology for its mydriatic (pupil dilation) and cycloplegic (paralysis of accommodation) effects.[1][2][3] This technical guide provides an in-depth exploration of the anticholinergic properties of cyclopentolate hydrochloride, focusing on its mechanism of action, receptor binding characteristics, pharmacokinetics, and pharmacodynamics. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][4] By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits the cholinergic responses of the sphincter muscle of the iris and the ciliary muscle of the eye.[1][5] This antagonism leads to relaxation of the iris sphincter muscle, resulting in mydriasis, and paralysis of the ciliary muscle, leading to cycloplegia.[1][4] Cyclopentolate is a non-selective muscarinic antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1-M5).

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families based on their primary G-protein coupling. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

-

Gq/11-Mediated Pathway (M1, M3, M5): Upon acetylcholine binding, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In the eye, the contraction of the iris sphincter and ciliary muscles is primarily mediated by M3 receptors through this pathway. Cyclopentolate's blockage of M3 receptors is the principal mechanism behind its mydriatic and cycloplegic effects.

-

Gi/o-Mediated Pathway (M2, M4): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is generally associated with inhibitory effects, such as the slowing of the heart rate mediated by M2 receptors.

The following diagram illustrates the Gq/11-mediated signaling pathway and the antagonistic action of this compound.

Quantitative Data

Receptor Binding Affinity

| Parameter | Value | Tissue/Receptor | Reference |

| pKB | 7.8 | Circular Ciliary Muscle | [6] |

Note: The pKB value reflects the antagonist's affinity in a functional assay and is a composite of its interaction with the muscarinic receptor subtypes present in the ciliary muscle, predominantly M3 receptors.

Pharmacokinetic Properties

The systemic absorption of this compound following topical ophthalmic administration is generally minimal but can occur.

| Parameter | Value | Notes | Reference(s) |

| Route of Administration | Topical Ophthalmic | 0.5%, 1%, and 2% solutions | [1] |

| Systemic Absorption | Minimal | Can be reduced by nasolacrimal occlusion. | [7][8] |

| Peak Plasma Concentration (Cmax) | ~2.06 ± 0.86 nM | Following bilateral instillation of one 30 µL drop of 1% solution. | [9] |

| Time to Peak Plasma Concentration (Tmax) | ~53 minutes | Following bilateral instillation of one 30 µL drop of 1% solution. | [9] |

| Elimination | Primarily via urine | [1] |

Pharmacodynamic Properties

The onset and duration of the mydriatic and cycloplegic effects of this compound are key clinical parameters.

| Effect | Onset of Action | Maximum Effect | Duration of Action | Reference(s) |

| Mydriasis | 30-60 minutes | ~30-60 minutes | Up to 24 hours, can be several days in some individuals. | [1][10] |

| Cycloplegia | 25-75 minutes | 25-75 minutes | 6-24 hours | [1][10] |

Experimental Protocols

Representative Protocol: Competitive Radioligand Binding Assay

This protocol is a synthesized representation for determining the binding affinity of this compound for muscarinic receptors, based on established methodologies.

Objective: To determine the inhibition constant (Ki) of this compound at a specific muscarinic receptor subtype (e.g., M3) expressed in a cell line.

Materials:

-

Cell membranes from a stable cell line expressing the human M3 muscarinic receptor.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

-

Unlabeled ("cold") this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Filtration apparatus.

-

Scintillation counter.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of cyclopentolate concentrations (e.g., 10-10 M to 10-4 M).

-

Incubation: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells. Add the appropriate concentration of cyclopentolate or atropine. Initiate the binding reaction by adding the membrane preparation. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the cyclopentolate concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of cyclopentolate that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Measurement of Mydriasis and Cycloplegia

Objective: To quantify the mydriatic and cycloplegic effects of topically administered this compound in human subjects.

Materials:

-

This compound ophthalmic solution (e.g., 1%).

-

Pupilometer or a ruler for measuring pupil diameter.

-

Autorefractor or phoropter for measuring accommodation.

-

Slit-lamp biomicroscope.

Procedure for Mydriasis Measurement:

-

Baseline Measurement: In a room with controlled, dim lighting, measure the baseline pupil diameter of both eyes.

-

Drug Instillation: Instill one drop of this compound solution into the lower conjunctival sac of the test eye. The contralateral eye can serve as a control.

-

Serial Measurements: Measure the pupil diameter of both eyes at regular intervals (e.g., every 15 minutes for the first hour, then hourly) until the pupil returns to its baseline size.

-

Data Analysis: Plot the change in pupil diameter from baseline over time to determine the onset of action, time to maximum mydriasis, and duration of effect.

Procedure for Cycloplegia Measurement:

-

Baseline Measurement: Measure the subject's amplitude of accommodation using an autorefractor or by determining the near point of accommodation with a phoropter.

-

Drug Instillation: Administer this compound as described above.

-

Serial Measurements: Measure the residual amplitude of accommodation at regular intervals following drug instillation.

-

Data Analysis: Plot the decrease in accommodative amplitude over time to determine the onset of action, time to maximum cycloplegia, and duration of effect.

Conclusion

This compound is a potent, non-selective muscarinic antagonist that effectively induces mydriasis and cycloplegia. Its rapid onset and relatively short duration of action make it a valuable tool in ophthalmic diagnostics. For the research and drug development community, a deeper understanding of its interaction with specific muscarinic receptor subtypes is an area that warrants further investigation. The methodologies outlined in this guide provide a framework for the quantitative assessment of its anticholinergic properties, which can aid in the development of more selective and targeted antimuscarinic agents.

References

- 1. Systemic and ocular absorption and antagonist activity of topically applied cyclopentolate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopentolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Cyclopentolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AID 280354 - Binding affinity to human cloned muscarinic receptor M4 expressed in CHO cells - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effects of topical 1% this compound on quantitative pupillometry measurements, tear production and intraocular pressure in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of topical administration of cyclopentolate on ocular biometry: An analysis for mouse and human models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

Systemic Effects of Cyclopentolate Administration: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentolate (B1215867), a synthetic tertiary amine antimuscarinic agent, is widely utilized in ophthalmic practice for its mydriatic and cycloplegic properties.[1] Its primary mechanism of action involves the competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors.[2] While its ocular effects are well-characterized, systemic absorption following topical administration can lead to a range of systemic effects, particularly in pediatric and elderly populations. This technical guide provides a comprehensive overview of the systemic effects of cyclopentolate, detailing its pharmacokinetics, pharmacodynamics, and associated adverse reactions. It includes a compilation of quantitative data, detailed experimental protocols for preclinical and clinical assessment, and visual representations of the underlying signaling pathways to support further research and drug development in this area.

Introduction

Cyclopentolate hydrochloride is an essential diagnostic and therapeutic agent in ophthalmology, facilitating procedures such as funduscopic examinations and cycloplegic refractions.[1] Systemic absorption can occur through the conjunctiva, nasal mucosa after nasolacrimal drainage, and the gastrointestinal tract if swallowed.[1] This systemic exposure can lead to undesirable, and occasionally severe, adverse effects due to the blockade of muscarinic receptors throughout the body. Understanding the systemic pharmacokinetics and pharmacodynamics of cyclopentolate is therefore critical for its safe and effective use. This whitepaper aims to provide a detailed technical resource on the systemic effects of cyclopentolate administration.

Pharmacokinetics and Systemic Exposure

Following topical ophthalmic administration, cyclopentolate is rapidly absorbed into the systemic circulation.

Table 1: Pharmacokinetic Parameters of Ophthalmic Cyclopentolate in Humans

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | ~3 ng/mL (following two 30 µL drops of 1% solution) | [3] |

| Time to Peak Concentration (Tmax) | Within 30 minutes | [3] |

| Elimination Half-life (t½) | Approximately 111 minutes | [3] |

Note: A second plasma concentration peak may be observed around 2 hours post-administration, likely due to gastrointestinal absorption.[3]

Systemic Pharmacodynamics and Adverse Effects

Cyclopentolate acts as a non-selective antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2] Its systemic effects are a direct consequence of this antagonism in various organ systems.

Central Nervous System (CNS) Effects

Cyclopentolate can cross the blood-brain barrier and antagonize muscarinic receptors in the CNS, leading to a range of neurological side effects. These effects are more pronounced in children and the elderly.[1][4]

Table 2: Incidence of Systemic Side Effects of Cyclopentolate in Japanese Children (Aged ≤ 15 years)

| Symptom | Incidence (n=2238) | Percentage | Reference |

| Drowsiness | 10 | 0.45% | [5] |

| Red Eye | 4 | 0.18% | [5] |

| Fever | 3 | 0.13% | [5] |

| Flush | 3 | 0.13% | [5] |

| Total with Side Effects | 27 | 1.2% | [5] |

Cardiovascular Effects

Antagonism of M2 receptors in the heart can lead to tachycardia.[6] Vasodilation and flushing have also been reported.[5]

Other Systemic Effects

Other reported systemic adverse effects include dry mouth, decreased sweating, urinary retention, and diminished gastrointestinal motility.[7] In infants, feeding intolerance has been observed.[1]

Signaling Pathways

Cyclopentolate's systemic effects are mediated by its blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The primary receptors involved in systemic side effects are the M1 and M2 subtypes.

M1 Muscarinic Receptor Signaling Pathway (Gq-coupled)

M1 receptors are predominantly coupled to Gq proteins. Their antagonism by cyclopentolate inhibits the following cascade:

M2 Muscarinic Receptor Signaling Pathway (Gi-coupled)

M2 receptors are coupled to Gi proteins. Cyclopentolate's antagonism of these receptors prevents the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the systemic effects of cyclopentolate.

Quantification of Cyclopentolate in Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of cyclopentolate in plasma samples.

Objective: To determine the concentration of cyclopentolate in plasma.

Materials:

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

C18 analytical column (e.g., 1.9 µm particle size, 150 µm I.D. x 15 cm)[8]

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile[8]

-

Protein precipitation solution: Methanol:Acetonitrile (3:1, v/v)[9]

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Plasma samples

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample into a microcentrifuge tube.[9]

-

Add 240 µL of cold protein precipitation solution containing the internal standard.[9]

-

Vortex the mixture for 2 minutes.[8]

-

Centrifuge at 18,000 x g for 5 minutes to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 2 µg of plasma tryptic digest equivalent) of the prepared sample onto the LC-MS/MS system.[8]

-

Perform chromatographic separation using a gradient elution with mobile phases A and B. A typical gradient might be a 45-minute run with an increasing percentage of mobile phase B.[8]

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both cyclopentolate and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by analyzing standards of known cyclopentolate concentrations.

-

Determine the concentration of cyclopentolate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

References

- 1. Anticholinergics and Central Nervous System Effects: Are We Confused? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cognitive impact of anticholinergics: A clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 7. Cyclopentolate (Cyclogyl and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

The Impact of Cyclopentolate Hydrochloride on Choroidal Thickness in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentolate (B1215867) hydrochloride, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is widely utilized in ophthalmic practice for its mydriatic and cycloplegic effects. Beyond its clinical applications, there is a growing interest in its influence on choroidal thickness, a critical parameter in ocular health and disease, particularly in the context of myopia research. This technical guide provides an in-depth analysis of the effects of cyclopentolate hydrochloride and other muscarinic antagonists on choroidal thickness, drawing upon key findings from animal models. It details experimental methodologies, presents quantitative data from chick and mouse models, and elucidates the potential underlying signaling pathways. This document aims to serve as a comprehensive resource for researchers investigating the role of muscarinic antagonists in the modulation of choroidal physiology.

Introduction

The choroid, a highly vascularized tissue situated between the retina and the sclera, plays a crucial role in nourishing the outer retina, regulating retinal temperature, and modulating eye growth. Alterations in choroidal thickness are implicated in various ocular pathologies, including age-related macular degeneration and myopia. Muscarinic acetylcholine receptors are expressed in the retina, retinal pigment epithelium (RPE), and choroid, suggesting a role for cholinergic signaling in the regulation of choroidal function.[1] this compound, by blocking these receptors, is hypothesized to influence choroidal thickness. Animal models, particularly chicks and mice, have been instrumental in elucidating these effects.

Effects on Choroidal Thickness: Quantitative Data from Animal Models

Studies in animal models have demonstrated that muscarinic antagonists can induce changes in choroidal thickness. While direct quantitative data for this compound is limited, studies using other non-selective and selective muscarinic antagonists in chicks provide valuable insights. In mice, qualitative changes in the choroid have been observed following cyclopentolate administration.

Chick (Gallus gallus domesticus) Model

The chick is a widely used animal model in vision research due to its rapid eye growth and susceptibility to experimentally induced myopia. Research indicates that muscarinic antagonists generally cause choroidal thickening.

| Drug | Animal Model | Dosage & Administration | Time Point | Change in Choroidal Thickness (Drug vs. Saline Control) | Reference |

| Atropine | Chick | 20 µL daily intravitreal injection | 3 hours post-injection on day 4 | +42 µm vs. +10 µm | [2] |

| Pirenzepine | Chick | 20 µL daily intravitreal injection | 3 hours post-injection on day 4 | +80 µm vs. +10 µm | [2] |

| Oxyphenonium (B72533) | Chick | 20 µL daily intravitreal injection | 3 hours post-injection on day 4 | +88 µm vs. +10 µm | [2] |

| Dicyclomine | Chick | 20 µL daily intravitreal injection | 3 hours post-injection on day 4 | No significant thickening | [2] |

Note: While not cyclopentolate, atropine, pirenzepine, and oxyphenonium are muscarinic antagonists, and their effects are considered relevant to understanding the potential actions of cyclopentolate.

Mouse (Mus musculus) Model

Studies in mice have also investigated the impact of cyclopentolate on ocular biometry. While precise quantitative measurements of choroidal thickness change are not always reported, qualitative observations indicate a physiological response.

| Drug | Animal Model | Administration | Observation | Reference |

| Cyclopentolate | Mouse | Topical | Forward movement of the choroid | [3] |

This forward displacement of the choroid in mice treated with cyclopentolate suggests an increase in choroidal thickness or a change in its volume, leading to a reduction in vitreous chamber depth and axial length.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols used in the cited studies.

Choroidal Thickness Measurement in Chicks

Animal Preparation:

-

White Leghorn chicks (12-16 days old) are used.

-

For studies involving induced myopia, -10D lenses are worn on one eye for 4 days.

Drug Administration:

-

Muscarinic antagonists (e.g., atropine, pirenzepine, oxyphenonium) are administered via daily intravitreal injections (20 µL) into the lens-wearing eye.

-

The contralateral eye serves as a control, receiving saline injections.

Measurement:

-

A-scan ultrasonography is performed to measure ocular dimensions, including choroidal thickness.

-

Measurements are taken at baseline (day 1) and on the final day of treatment (day 4), both before and 3 hours after the final injection.

Ocular Biometry in Mice

Animal Preparation:

-

Adult mice (e.g., C57BL/6) are used.

-

Animals are anesthetized to ensure stable measurements.

Drug Administration:

-

Topical administration of cyclopentolate is applied to the eye.

Measurement:

-

High-resolution imaging techniques, such as spectral-domain optical coherence tomography (SD-OCT), are used to visualize and measure ocular structures.

-

Images are captured before and after cyclopentolate treatment to assess changes in the position of the retinal pigment epithelium and other biometric parameters.

-

Pupil diameter, vitreous chamber depth, and axial length are also measured.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by competitively antagonizing muscarinic acetylcholine receptors. The downstream signaling pathways that lead to changes in choroidal thickness are complex and not fully elucidated but are thought to involve direct actions on choroidal cells and vasculature.

Muscarinic Receptor Signaling in the Choroid

Muscarinic receptors are G-protein coupled receptors (GPCRs). In the eye, M1, M3, and M5 subtypes are typically coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Studies in pigeons suggest a significant role for M3 muscarinic receptors in mediating choroidal vasodilation, which would be expected to increase choroidal thickness.[4] Antagonism of these receptors by cyclopentolate could therefore lead to vasoconstriction and a decrease in choroidal thickness, or conversely, blockade of a tonic contractile signal could lead to vasodilation and thickening. The observed thickening effect of muscarinic antagonists in chicks suggests the latter or a more complex, non-vascular mechanism may be at play.

Caption: Hypothesized muscarinic receptor signaling pathway in choroidal cells.

Experimental Workflow for Animal Studies

The general workflow for investigating the effects of cyclopentolate on choroidal thickness in animal models involves a series of sequential steps, from animal preparation to data analysis.

Caption: Generalized experimental workflow for assessing choroidal thickness changes.

Discussion and Future Directions

The available evidence from animal models strongly suggests that muscarinic antagonists, including this compound, can modulate choroidal thickness. In chicks, this effect is characterized by a thickening of the choroid, while in mice, a forward displacement of the choroid is observed. These findings have significant implications for our understanding of ocular physiology and the development of novel therapeutic strategies for conditions such as myopia.

However, several questions remain. The precise muscarinic receptor subtypes involved and the downstream cellular and molecular mechanisms that mediate these changes in choroidal thickness require further investigation. Additionally, there is a need for more quantitative studies on the effects of this compound specifically, across a wider range of animal models. Future research should focus on:

-

Utilizing subtype-selective muscarinic antagonists to dissect the roles of individual receptor subtypes.

-

Employing advanced imaging techniques to visualize choroidal vascular changes in real-time.

-

Investigating the interaction between the cholinergic system and other signaling pathways known to regulate choroidal thickness, such as the dopaminergic system.

Conclusion

This compound and other muscarinic antagonists have a demonstrable effect on choroidal thickness in animal models. The chick model provides quantitative evidence for choroidal thickening in response to muscarinic blockade, while studies in mice show qualitative changes indicative of a similar effect. These findings underscore the importance of the cholinergic system in regulating choroidal physiology. Further research is warranted to fully elucidate the underlying mechanisms and to explore the therapeutic potential of targeting muscarinic receptors for the management of ocular diseases associated with alterations in choroidal thickness. This technical guide provides a foundation for researchers to build upon in this exciting and rapidly evolving area of ophthalmic science.

References

- 1. Muscarinic Acetylcholine Receptors in the Retina—Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of muscarinic agents on chick choroids in intact eyes and eyecups: evidence for a muscarinic mechanism in choroidal thinning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of topical administration of cyclopentolate on ocular biometry: An analysis for mouse and human models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of muscarinic cholinergic transmission in Edinger-Westphal nucleus-induced choroidal vasodilation in pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational research on cyclopentolate and its impact on intraocular pressure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on cyclopentolate (B1215867), a synthetic antimuscarinic agent, and its multifaceted impact on intraocular pressure (IOP). Through a comprehensive review of its mechanism of action, experimental data, and the underlying signaling pathways, this document serves as a core resource for professionals in ophthalmic drug development and research.

Executive Summary

Cyclopentolate is a non-selective muscarinic receptor antagonist widely used in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1] Its primary mechanism of action involves blocking M3 muscarinic acetylcholine (B1216132) receptors in the iris sphincter and ciliary muscles.[2] While indispensable for diagnostic and therapeutic purposes, the administration of cyclopentolate can lead to alterations in intraocular pressure. This guide synthesizes the current understanding of these effects, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the involved molecular pathways to provide a thorough foundational resource.

Mechanism of Action: Antagonism of Muscarinic Receptors

Cyclopentolate exerts its pharmacological effects by competitively blocking acetylcholine at muscarinic receptors, particularly the M3 subtype, which are coupled to Gq/11 proteins.[2][3][4] In the eye, this antagonism has two primary consequences:

-

Mydriasis: Relaxation of the iris sphincter muscle, leading to pupil dilation.[1]

-

Cycloplegia: Paralysis of the ciliary muscle, resulting in a loss of accommodation.[1]

The impact of cyclopentolate on intraocular pressure is complex and can be influenced by the patient's underlying ocular health, such as the presence of glaucoma or pseudoexfoliation syndrome.[2][5] The relaxation of the ciliary muscle can affect the trabecular meshwork, a key structure in the regulation of aqueous humor outflow, potentially leading to an increase in IOP in susceptible individuals.[6]

Quantitative Data on Intraocular Pressure Changes

The following tables summarize the quantitative data from various studies on the effect of cyclopentolate on intraocular pressure across different patient populations.

Table 1: Effect of 1% Cyclopentolate on Intraocular Pressure in Patients with Glaucoma and Suspected Glaucoma

| Patient Group | Number of Eyes | Mean Change in IOP (mmHg) ± SD | Percentage of Eyes with IOP Rise ≥ 5 mmHg | Percentage of Eyes with IOP Rise ≥ 8 mmHg |

| Glaucoma | 196 | +2.5 ± 3.1 | 24.0% | 8.7% |

| Suspected Glaucoma | 235 | +0.4 ± 2.5 | 11.9% | 1.7% |

| Total | 431 | +1.4 ± 2.9 | - | 4.9% |

Data extracted from a study by Valle, O. (1976).[2]

Table 2: Intraocular Pressure Changes Following Cyclopentolate Administration in Various Clinical Populations

| Study Population | Cyclopentolate Concentration | Pre-Cyclopentolate IOP (mmHg) ± SD | Post-Cyclopentolate IOP (mmHg) ± SD | Mean Change in IOP (mmHg) | p-value |

| Children (Hyperopic) | 1% (with 1% Tropicamide) | 14.54 ± 2.53 | 15.69 ± 3.35 | +1.15 | 0.008 |

| Children (Myopic) | 1% (with 1% Tropicamide) | 14.38 ± 2.44 | 14.61 ± 2.80 | +0.23 | 0.72 |

| Pseudoexfoliation Syndrome | 1% | - | - | Significant Increase | 0.004 |

| Pseudoexfoliation Glaucoma | 1% | - | - | Significant Increase | 0.002 |

| Cataract, Medical Retina, and Glaucoma Patients | 1% | - | - | +0.4 (95% CI 0.1-0.8) | - |

Data compiled from studies by Wu et al. (2014), Yasar et al. (2011), and Hancox et al. (2002).[3][4][5]

Table 3: Effect of 0.5% and 1% Cyclopentolate on Intraocular Pressure in Young Adults

| Refractive Error | Cyclopentolate Concentration | Pre-Cyclopentolate IOP (mmHg) ± SD | Post-Cyclopentolate IOP (mmHg) ± SD | p-value |

| Hyperopia | 1% | 13.25 ± 1.77 | 15.13 ± 2.49 | <0.005 |

| Hyperopia | 0.5% | 14.05 ± 2.03 | 14.74 ± 1.84 | 0.05 |

| Myopia | 1% | 14.74 ± 2.51 | 15.97 ± 2.28 | <0.001 |

| Myopia | 0.5% | 13.92 ± 1.38 | 13.55 ± 1.66 | 0.110 |

Data from a 2021 study on the effects of different cyclopentolate dosages.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies investigating the effects of cyclopentolate on IOP.

Clinical Study in Patients with Glaucoma and Suspected Glaucoma

-

Objective: To determine the effect of 1% cyclopentolate on IOP in patients with open-angle glaucoma and suspected glaucoma.

-

Methodology:

-

A total of 431 eyes from 218 patients were included in the study.

-

Baseline IOP was measured.

-

Gonioscopy was performed to confirm open chamber angles.

-

One drop of 1% cyclopentolate was instilled.

-

IOP was measured again after a specified time interval to assess the change.

-

Tonography was performed before and during cyclopentolate administration to study changes in aqueous humor dynamics.[6]

-

-

Key Findings: A statistically significant increase in IOP was observed in the glaucoma group compared to the suspected glaucoma group.[2]

Investigation in Children Undergoing Cycloplegic Refraction

-

Objective: To evaluate IOP changes after the administration of 1% cyclopentolate and 1% tropicamide (B1683271) for cycloplegic refraction in children.

-

Methodology:

-

A retrospective cohort study was conducted on 91 children.

-

Pre-cycloplegic IOP was measured using a non-contact tonometer.

-

One drop of 1% cyclopentolate was administered, followed by two drops of 1% tropicamide at a 10-minute interval.

-

Post-cycloplegic IOP was measured 30 minutes after the last instillation.

-

Three IOP readings were taken, and the mean was calculated.[3]

-

-

Key Findings: A significant increase in IOP was observed in hyperopic children, while no significant change was noted in myopic children.[3]

Study in Patients with Pseudoexfoliation Syndrome and Glaucoma

-

Objective: To assess the changes in IOP and retrobulbar hemodynamics after 1% cyclopentolate administration in patients with pseudoexfoliation syndrome and glaucoma.

-

Methodology:

-

Eighteen patients with pseudoexfoliation syndrome and 18 with pseudoexfoliation glaucoma were enrolled.

-

Baseline IOP was measured.

-

One drop of 1% cyclopentolate was instilled in one eye of each participant.

-

IOP and retrobulbar blood flow were measured 45 minutes after instillation.

-

Results were compared with a control group of 20 age-matched normal subjects.[5]

-

-

Key Findings: A significant increase in IOP was observed in both the pseudoexfoliation syndrome and pseudoexfoliation glaucoma groups, but not in the control group.[5]

Visualizing the Molecular and Experimental Frameworks

Signaling Pathway of Muscarinic M3 Receptor Antagonism by Cyclopentolate

The following diagram illustrates the signaling cascade initiated by the binding of acetylcholine to the M3 muscarinic receptor and its subsequent blockage by cyclopentolate.

References

- 1. youtube.com [youtube.com]

- 2. Characterization of muscarinic receptor involvement in human ciliary muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Examination of signalling pathways involved in muscarinic responses in bovine ciliary muscle using YM-254890, an inhibitor of the Gq/11 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Goldmann tonometry procedure - Going for Goldmann [goingforgoldmann.com]

- 6. Digital spatial profiling of segmental outflow regions in trabecular meshwork reveals a role for ADAM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Discovery and Synthesis of Cyclopentolate Hydrochloride for Research Applications

Introduction

Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic agent widely utilized in ophthalmic practice for its potent mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2] Chemically designated as α-(1-hydroxycyclopentyl)benzeneacetic acid 2-(dimethylamino)ethyl ester hydrochloride, it is a white crystalline powder that is highly soluble in water. Its pharmacological action stems from its role as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby blocking the effects of the neurotransmitter acetylcholine.[3][4] This rapid onset and relatively short duration of action make it an invaluable tool for diagnostic eye examinations and certain surgical procedures.[5][1] Beyond its clinical applications, cyclopentolate hydrochloride serves as a crucial pharmacological tool in research settings for investigating the roles of muscarinic receptors in various physiological and pathological processes. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and analytical characterization of this compound for research professionals.

Discovery and Historical Context

Cyclopentolate was first synthesized in 1952 as a chemical analog of atropine.[6] The development was part of a broader research effort to create novel antispasmodic agents with improved pharmacological profiles compared to existing compounds.[6] It was approved by the U.S. Food and Drug Administration (FDA) in 1974 and has since become a staple in ophthalmology.[2][7] Its synthesis was first reported by G.R. Treves and colleagues in U.S. Patent 2,554,511, which detailed a synthetic route starting from sodium phenylacetate.[8][9]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the formation of 2-(1-hydroxycyclopentyl)-phenylacetic acid, followed by its esterification with 2-(dimethylamino)ethanol and subsequent conversion to the hydrochloride salt.

Experimental Protocol: Synthesis via Phenylacetic Acid

This protocol is based on modern adaptations of the originally reported synthetic routes.[8][9]

Step 1: Synthesis of 2-(1-hydroxycyclopentyl)-phenylacetic acid (Intermediate 3)

-

Reaction Setup: To a dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add phenylacetic acid (3.5 g) and anhydrous dioxane (120 mL).

-

Base Addition: Stir the mixture until the phenylacetic acid is completely dissolved. Cool the flask to 0°C in an ice bath.

-

Deprotonation: Add sodium hydride (3.0 g) portion-wise to the solution, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Addition of Cyclopentanone (B42830): Cool the system to -20°C. Slowly add a solution of cyclopentanone (5.5 mL) in anhydrous dioxane (90 mL) dropwise.

-

Reaction: Maintain the reaction at -20°C for the duration of the addition and then allow it to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding 10% aqueous hydrochloric acid until the pH is acidic. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude intermediate, 2-(1-hydroxycyclopentyl)-phenylacetic acid. This intermediate can be purified by recrystallization.

Step 2: Synthesis of this compound (Final Product)

-

Esterification: In a clean, dry flask, dissolve the crude 2-(1-hydroxycyclopentyl)-phenylacetic acid (Intermediate 3) in a suitable organic solvent such as toluene.

-

Reagent Addition: Add 2-(dimethylamino)chloroethane hydrochloride and an acid-binding agent (e.g., triethylamine).

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Isolation of Free Base: After cooling, wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude cyclopentolate free base (Intermediate 4).

-

Salt Formation: Dissolve the crude free base in a non-polar organic solvent like methyl tert-butyl ether (30 mL).

-

Precipitation: Slowly add a solution of hydrochloric acid in methanol (B129727) (5 mL) dropwise. A white solid will precipitate.

-

Crystallization and Filtration: Stir the suspension at 0°C for 5 hours to complete crystallization. Filter the solid and dry under vacuum to obtain this compound.[8]

Quantitative Synthesis Data

| Parameter | Value | Reference |

| Melting Point | 137.0-138.1°C | [8] |

| Yield | 45-63% | [8][9] |

| Purity (HPLC) | >99.7% | [8][9] |

| ESI-MS (m/z) | 314.2 [M+Na]⁺ | [8] |

Synthesis Workflow Diagram

References

- 1. Cyclogyl (cyclopentolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. grokipedia.com [grokipedia.com]

- 3. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]

- 4. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Cyclopentolate - Wikipedia [en.wikipedia.org]

- 7. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN106083615A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 9. CN106083615B - A kind of preparation method of this compound - Google Patents [patents.google.com]

Cyclopentolate's Role in Investigating Accommodative Spasm: A Cellular Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Accommodative spasm, a condition characterized by the sustained, involuntary contraction of the ciliary muscle, presents a significant challenge in ophthalmology. This persistent contraction leads to a state of pseudomyopia, blurred vision, and asthenopia. To develop effective therapeutic interventions, a thorough understanding of the underlying cellular and molecular mechanisms is paramount. Cyclopentolate (B1215867), a muscarinic receptor antagonist, is a cornerstone in both the diagnosis and management of accommodative spasm. Its cycloplegic action, the paralysis of the ciliary muscle, provides a valuable tool to break the spasm and allow for accurate refractive assessment. This technical guide delves into the cellular mechanisms of action of cyclopentolate and its application as an investigational tool to probe the pathophysiology of accommodative spasm at the cellular level.